3-Cyanocinnamic acid

Vue d'ensemble

Description

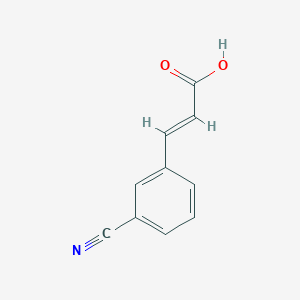

3-Cyanocinnamic acid is an organic compound with the molecular formula C10H7NO2. It is a derivative of cinnamic acid, where a cyano group (-CN) is attached to the third carbon of the phenyl ring. This compound is known for its applications in organic synthesis, particularly as an intermediate in the production of various organic compounds such as drugs, dyes, and chemical reagents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Cyanocinnamic acid can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with acrylic acid in the presence of a base such as tributylamine at elevated temperatures (around 140°C) for several hours . Another method involves the Heck reaction, where 3-bromobenzonitrile is coupled with acrylic acid under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyanocinnamic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Chemistry

3-Cyanocinnamic acid serves as an essential intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions due to its reactive functional groups. Notably, it participates in [2 + 2] topochemical cycloadditions, which are significant for creating new molecular structures under specific conditions.

Biological Applications

Research indicates that 3-CCA exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of 3-CCA can inhibit microbial growth.

- Anticancer Activity : Recent investigations into novel derivatives have demonstrated their efficacy against cancer cell lines. For instance, compounds derived from 3-CCA have been tested for their ability to disrupt glycolysis and mitochondrial function in cancer cells, leading to reduced cell proliferation .

Pharmaceuticals

Due to its anti-inflammatory and potential anticancer properties, this compound is being explored as a candidate for drug development. Its derivatives have shown promise in targeting monocarboxylate transporters (MCT1 and MCT4), which are implicated in cancer metabolism .

Industrial Applications

This compound is also utilized in the production of dyes and pigments due to its ability to form diverse supramolecular structures through hydrogen bonding and π-π stacking interactions. These properties make it suitable for applications in electronics and optoelectronics.

Case Study 1: Anticancer Activity

A study investigated the effects of novel silyl cyanocinnamic acid derivatives on colorectal cancer cell lines (WiDr). The results indicated that these compounds significantly inhibited cell proliferation by disrupting glycolysis and mitochondrial respiration. The lead compounds exhibited enhanced potency compared to traditional MCT inhibitors .

| Compound | Cell Line | Glycolytic Capacity Reduction | Maximal Respiration Inhibition |

|---|---|---|---|

| Compound 9 | WiDr | Significant (p < 0.01) | Significant (p < 0.01) |

| CHC | WiDr | Moderate | No significant effect |

Case Study 2: Photochemical Properties

Research highlighted that this compound exhibits temperature-dependent photoreactivity, which is crucial for its application in solid-state reactions. At elevated temperatures, increased molecular motion facilitates reactions when exposed to UV light.

Mécanisme D'action

The mechanism of action of 3-cyanocinnamic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . In cancer research, it is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparaison Avec Des Composés Similaires

3-Cyanocinnamic acid can be compared with other similar compounds such as:

4-Cyanocinnamic acid: Similar in structure but with the cyano group attached to the fourth carbon of the phenyl ring.

2-Cyanocinnamic acid: Another isomer with the cyano group on the second carbon, showing distinct chemical behavior and applications.

Triarylamine-α-cyanocinnamic acid derivatives: These compounds have enhanced nonlinear optical properties and are used in advanced material applications.

Activité Biologique

3-Cyanocinnamic acid, a derivative of cinnamic acid, has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits significant potential as an anticancer agent and possesses various mechanisms of action that contribute to its efficacy. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to the 3-position of the cinnamic acid structure. This modification enhances its biological properties compared to its parent compound, cinnamic acid. The general structure can be represented as follows:

Anticancer Activity

In Vitro Studies : Recent studies have demonstrated that this compound derivatives exhibit potent anticancer properties. For instance, novel silyl cyanocinnamic acid derivatives have shown enhanced inhibition of cancer cell proliferation compared to traditional monocarboxylate transporter (MCT) inhibitors like cyano-hydroxycinnamic acid (CHC). Specifically, lead derivatives 2a and 2b were found to significantly inhibit cancer cell proliferation in colorectal cancer models, with in vitro studies indicating improved efficacy at low concentrations .

Mechanisms of Action :

- MCT Inhibition : These compounds effectively inhibit MCT1 and MCT4, which are crucial for lactate transport in cancer cells, thereby disrupting their metabolic processes .

- Mitochondrial Dysfunction : The compounds induce mitochondrial stress, leading to decreased respiration and increased proton leak, which are indicative of mitochondrial damage .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains. For example, modifications to the structure have led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds indicate significant antibacterial potential, particularly when substituents enhance lipophilicity .

Case Studies

- Colorectal Cancer Models : In vivo studies using WiDr tumor xenografts demonstrated that compounds derived from this compound significantly reduced tumor growth without causing systemic toxicity. These findings suggest a promising therapeutic application in cancer treatment .

- Antibacterial Efficacy : A study evaluating various cinnamic acid derivatives found that specific modifications led to MIC values as low as 1.60–3.17 μg/mL against pathogenic bacteria, highlighting the potential for developing new antimicrobial agents based on the this compound scaffold .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

| Compound | Activity Type | Mechanism | Efficacy (IC50/MIC) |

|---|---|---|---|

| This compound | Anticancer | MCT inhibition, mitochondrial dysfunction | IC50 < 10 µM |

| Silyl Derivative 2a | Anticancer | Enhanced MCT1/4 inhibition | IC50 < 5 µM |

| Silyl Derivative 2b | Anticancer | Disruption of glycolysis | IC50 < 5 µM |

| Cinnamic Acid Derivatives | Antibacterial | Cell wall disruption | MIC = 1.60–3.17 μg/mL |

Propriétés

IUPAC Name |

(E)-3-(3-cyanophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYFZKRRQZYAJI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 3-cyanocinnamic acid exhibits temperature-dependent photoreactivity in its solid state. What causes this phenomenon?

A1: The differing photoreactivities of this compound at various temperatures stem from the concept of topochemical control in solid-state reactions. The paper demonstrates that while this compound is unreactive at room temperature, heating it to 130°C induces molecular motion within the crystal lattice. This increased motion allows the molecules to adopt a more favorable orientation for the [2+2] cycloaddition reaction to occur when exposed to UV light []. Essentially, the heat provides the energy needed to overcome the activation barrier for the reaction in the solid state.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.